molecular formula C18H22N2O2 B7495367 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone

2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone

Cat. No. B7495367
M. Wt: 298.4 g/mol
InChI Key: UGLRJLQDRZBVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone, also known as A-401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone is not fully understood, but studies have shown that it may act through various pathways, including the inhibition of protein kinases and the modulation of transcription factors. 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone has been shown to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell growth and survival pathways. 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone has also been shown to modulate transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of pro-inflammatory cytokine production, and the inhibition of viral replication. Studies have also shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone, including the elucidation of its mechanism of action, the optimization of its therapeutic potential, and the development of derivatives with improved pharmacological properties. Additionally, further studies are needed to explore the potential of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone in the treatment of various diseases, including cancer, inflammation, and viral infections.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its pharmacological properties.

Synthesis Methods

2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the reaction of a primary or secondary amine with an aldehyde or ketone in the presence of formaldehyde.

Scientific Research Applications

2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone has been shown to have anti-viral properties by inhibiting the replication of viruses.

properties

IUPAC Name

2-(2-acetyl-1H-isoquinolin-1-yl)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(21)20-12-9-15-7-3-4-8-16(15)17(20)13-18(22)19-10-5-2-6-11-19/h3-4,7-9,12,17H,2,5-6,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLRJLQDRZBVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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